molecular formula C16H19NO2 B14668504 Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- CAS No. 41416-56-2

Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)-

Cat. No.: B14668504
CAS No.: 41416-56-2
M. Wt: 257.33 g/mol
InChI Key: KCRXXFUQNUJCIZ-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is an organic compound with the molecular formula C16H19NO2 This compound is a derivative of cyclohexanol, featuring a phenyl group, a propynyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- typically involves multiple steps:

    Formation of the Cyclohexanol Derivative: The initial step involves the preparation of 4-phenyl-1-(2-propynyl)cyclohexanol. This can be achieved through the alkylation of cyclohexanol with phenylacetylene under basic conditions.

    Carbamate Formation: The next step involves the reaction of the cyclohexanol derivative with an isocyanate to form the carbamate. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different alcohols.

Scientific Research Applications

Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl and propynyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (Z)-: This isomer differs in the configuration around the double bond.

    Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate: Without the (E) or (Z) designation, this compound can exist as a mixture of isomers.

Uniqueness

Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its (Z)-isomer.

Properties

CAS No.

41416-56-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(4-phenyl-1-prop-2-ynylcyclohexyl)carbamic acid

InChI

InChI=1S/C16H19NO2/c1-2-10-16(17-15(18)19)11-8-14(9-12-16)13-6-4-3-5-7-13/h1,3-7,14,17H,8-12H2,(H,18,19)

InChI Key

KCRXXFUQNUJCIZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCC(CC1)C2=CC=CC=C2)NC(=O)O

Origin of Product

United States

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